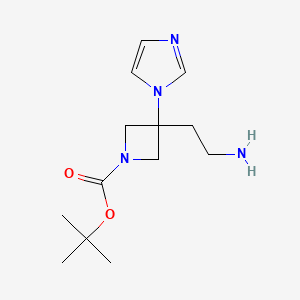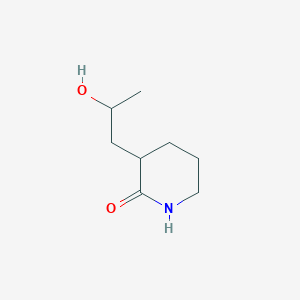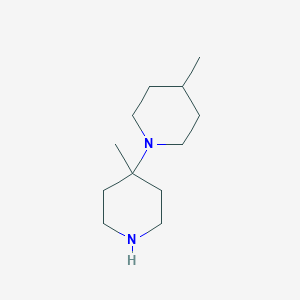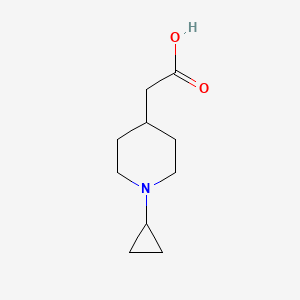
Methyl 3-(3-bromophenyl)-3-methyloxirane-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-(3-bromophenyl)-3-methyloxirane-2-carboxylate: is an organic compound that belongs to the class of oxiranes, which are three-membered cyclic ethers. This compound is characterized by the presence of a bromophenyl group and a methyloxirane ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Epoxidation of Alkenes: One common method for preparing methyl 3-(3-bromophenyl)-3-methyloxirane-2-carboxylate involves the epoxidation of alkenes. This can be achieved using peracids such as m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Industrial Production Methods: Industrial production of this compound typically involves large-scale epoxidation and bromination processes, utilizing continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Methyl 3-(3-bromophenyl)-3-methyloxirane-2-carboxylate can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group or other derivatives.
Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, such as amines or thiols, to form new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN3) or sodium thiolate (NaSR).
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of phenyl derivatives.
Substitution: Formation of various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Complex Molecules: Methyl 3-(3-bromophenyl)-3-methyloxirane-2-carboxylate is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Biochemical Studies: This compound is utilized in biochemical studies to investigate enzyme-catalyzed reactions and metabolic pathways.
Medicine:
Drug Development: It serves as a precursor in the development of novel therapeutic agents, particularly in the field of oncology and anti-inflammatory drugs.
Industry:
Material Science: The compound is employed in the production of advanced materials, such as polymers and resins, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of methyl 3-(3-bromophenyl)-3-methyloxirane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The oxirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can covalently modify target proteins or nucleic acids. This modification can alter the function of the target molecules, resulting in various biological effects.
Vergleich Mit ähnlichen Verbindungen
- Methyl 3-(4-bromophenyl)-3-methyloxirane-2-carboxylate
- Methyl 3-(3-chlorophenyl)-3-methyloxirane-2-carboxylate
- Methyl 3-(3-fluorophenyl)-3-methyloxirane-2-carboxylate
Comparison:
- Bromine vs. Chlorine/Fluorine: The presence of a bromine atom in methyl 3-(3-bromophenyl)-3-methyloxirane-2-carboxylate imparts unique reactivity compared to its chlorine and fluorine analogs. Bromine is more reactive in substitution reactions, making it a versatile intermediate.
- Positional Isomers: The position of the halogen atom on the phenyl ring (e.g., 3-bromophenyl vs. 4-bromophenyl) can significantly influence the compound’s reactivity and biological activity.
This compound stands out due to its specific substitution pattern and the presence of the oxirane ring, which provides unique opportunities for chemical modifications and applications in various fields.
Eigenschaften
Molekularformel |
C11H11BrO3 |
|---|---|
Molekulargewicht |
271.11 g/mol |
IUPAC-Name |
methyl 3-(3-bromophenyl)-3-methyloxirane-2-carboxylate |
InChI |
InChI=1S/C11H11BrO3/c1-11(9(15-11)10(13)14-2)7-4-3-5-8(12)6-7/h3-6,9H,1-2H3 |
InChI-Schlüssel |
YYGBTCCTEKJRNH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(O1)C(=O)OC)C2=CC(=CC=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Bromo-1H,3H,4H,5H-pyrano[4,3-B]indole](/img/structure/B13160984.png)



![Methyl 2-chloro-4,4-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13161012.png)


![({[1-(Chloromethyl)cyclohexyl]methoxy}methyl)benzene](/img/structure/B13161023.png)



![1-[2-Amino-1-(2-bromophenyl)ethyl]cyclobutane-1-carboxylic acid](/img/structure/B13161047.png)

